![molecular formula C30H48O5 B1149182 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid CAS No. 102519-34-6](/img/structure/B1149182.png)
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Overview
Description
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3, and 23 respectively . It has been isolated from the leaves of Rosa laevigata . It has a role as a plant metabolite and an anti-inflammatory agent .
Molecular Structure Analysis
The molecular formula of 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is C30H48O5 . The molecular weight is 488.7 g/mol . The IUPAC name is (4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 606.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±3.9 mmHg at 25°C . The enthalpy of vaporization is 103.3±6.0 kJ/mol . The flash point is 334.3±28.0 °C . The index of refraction is 1.581 . The molar refractivity is 136.6±0.4 cm3 .Scientific Research Applications
Chemical Structure and Properties
“2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid” is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3, and 23 respectively . It has a molecular formula of C30H48O5 and an average mass of 488.699 Da .
Natural Occurrence
This compound has been isolated from the leaves of Rosa laevigata . It’s also found in the peel of unripe fruits of nectarine (Prunus persica cv Fantasia) .
Biological Role
As a plant metabolite, it plays a crucial role in the metabolic reactions in plants .
Anti-Inflammatory Agent
“2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid” has been identified as an anti-inflammatory agent . This suggests potential applications in the treatment of inflammatory diseases.
Antifungal Activity
This compound shows antifungal activity against certain types of fungus . This indicates its potential use in the development of antifungal treatments.
Anti-Tumor Activity
According to some sources, this compound has anti-tumor activity , suggesting its potential use in cancer research and treatment.
Mechanism of Action
Target of Action
It’s known to haveanti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.
Mode of Action
Given its anti-inflammatory role
Biochemical Pathways
Considering its anti-inflammatory properties , it may influence pathways related to inflammation and immune response.
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-LHFSSXJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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